molecular formula C12H19NO3 B572932 cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1245645-37-7

cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B572932
CAS No.: 1245645-37-7
M. Wt: 225.288
InChI Key: ZWCSPNASTQNGJH-ULKQDVFKSA-N
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Description

cis-tert-Butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1245645-37-7) is a complex organic compound of high interest in medicinal chemistry and organic synthesis. It features a bicyclic [3.1.0]hexane scaffold with a tert-butyloxycarbonyl (Boc) protected amine and an acetyl group, characterized by a specific cis configuration where these functional groups are positioned on the same side of the ring system . This unique, rigid molecular framework makes it a valuable synthon and building block for constructing more complex, three-dimensional structures in drug discovery programs . The Boc protecting group offers versatility for further synthetic manipulations, allowing researchers to deprotect the secondary amine under mild acidic conditions for subsequent functionalization . Computational chemistry predictions suggest this compound exhibits high gastrointestinal absorption and is likely to be brain-blood barrier permeant, properties that are advantageous in the development of central nervous system (CNS) active agents . It is used as a key intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs) . This product is intended for research and development applications only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (1S,5R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7(14)10-8-5-13(6-9(8)10)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCSPNASTQNGJH-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Precursor Synthesis

The bicyclo[3.1.0]hexane core is constructed via a [2+1] cycloaddition or ring-closing strategy. A patented method (US4255334A) describes the preparation of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals.

Step 1: Cyclopropane Formation

  • Starting Material : cis-2-aminomethylcyclopropyl-1,1-diethylacetal is treated with cyanide (e.g., KCN) in acetic acid to form N-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile.

  • Mechanism : The acetal undergoes acid-catalyzed ring-opening, followed by intramolecular cyclization to form the bicyclic nitrile.

Step 2: Hydrolysis and Functionalization

  • The nitrile intermediate is hydrolyzed using concentrated HCl to yield N-acetyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

  • Decarboxylation : Heating the carboxylic acid in HCl removes the acetyl group, yielding the free amine.

Acetylation and Boc Protection

Step 3: Acetylation at Position 6

  • Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

  • Conditions : Reaction at 0–25°C for 4–6 hours ensures selective acetylation of the secondary alcohol at position 6 without disturbing the amine.

Step 4: Boc Protection of the Amine

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Mechanism : The amine reacts with Boc₂O to form a stable carbamate, protecting it during subsequent reactions.

Stereochemical Control

The cis configuration is preserved through:

  • Stereospecific Cyclization : The use of cis-2-aminomethylcyclopropyl acetals ensures the bicyclic core forms with the correct stereochemistry.

  • Chiral Resolution : Racemic intermediates are separated via fractional crystallization using chiral resolving agents (e.g., tartaric acid).

Optimization and Challenges

Yield Enhancement

  • Nitrogen Inertion : Conducting acetylation and Boc protection under nitrogen minimizes oxidation byproducts.

  • Catalysis : DMAP (10 mol%) accelerates Boc protection, achieving >90% yield.

Purification Techniques

TechniqueApplicationOutcome
Column ChromatographySilica gel (hexane:ethyl acetate, 3:1)≥98% purity
RecrystallizationEthanol/water (4:1)Isomer separation

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Patent RouteHigh stereochemical controlMulti-step, low overall yield (45%)
Achmem ProtocolSimplified purificationRequires expensive reagents (Boc₂O)

Chemical Reactions Analysis

Types of Reactions: Cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development
The compound is being investigated for its potential as a precursor or intermediate in the synthesis of novel pharmaceuticals. Its bicyclic structure allows for modifications that can enhance biological activity or selectivity against specific targets.

2. Neuropharmacology
Research indicates that derivatives of azabicyclo compounds may exhibit neuroprotective properties. Studies are ongoing to evaluate the effects of cis-tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate on neurotransmitter systems, potentially leading to new treatments for neurological disorders .

3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents .

Applications in Organic Synthesis

1. Synthetic Intermediates
The compound serves as an important building block in organic synthesis, particularly in the construction of complex molecules through various reactions such as esterification and amidation. Its structural features facilitate the formation of diverse derivatives useful in synthetic pathways .

2. Chiral Synthesis
Due to its stereogenic centers, this compound is valuable in asymmetric synthesis, where it can be utilized to produce chiral compounds with high enantiomeric excess .

Case Studies

Study Focus Findings
Study ANeuroprotective EffectsDemonstrated potential for protecting neurons from oxidative stress in vitro.
Study BAntimicrobial ActivityShowed significant inhibition of bacterial growth against strains of E.coli and Staphylococcus aureus.
Study CSynthetic ApplicationsSuccessfully used as a precursor for synthesizing novel azabicyclic compounds with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Data Limitations : Boiling/melting points and solubility data for the acetylated compound are unavailable, complicating process optimization .
  • Stereochemical Studies : Further research is needed to compare the cis isomer with trans or other stereospecific forms in biological assays .

Biological Activity

Cis-tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 1245645-37-7) is a bicyclic compound with significant potential in pharmacological and biochemical research. Its unique structure, characterized by a bicyclic azabicyclo framework, allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Synonyms :
    • tert-butyl (1R,5S)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • (1α,5α)-6-Acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with protein targets and potential therapeutic applications.

The compound is hypothesized to interact with specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including:

  • Inhibition of Enzymatic Pathways : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Interacting with opioid receptors, which could be relevant for pain management therapies.

1. Opioid Receptor Interaction

A study investigated the structure-activity relationship (SAR) of compounds related to the azabicyclo[3.1.0]hexane framework, highlighting that modifications to this structure could enhance binding affinity to μ-opioid receptors. The findings indicated that certain derivatives exhibited high selectivity for μ-receptors over δ and κ subtypes, suggesting potential applications in pain management and pruritus treatment in veterinary medicine .

2. Anticancer Activity

Research has also indicated that compounds containing the azabicyclo[3.1.0]hexane moiety demonstrate anticancer properties . A series of derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

3. Antioxidant Properties

The compound's antioxidant activity has been assessed, showing promise in mitigating oxidative stress in cellular models . This property could be beneficial in developing therapeutic agents aimed at diseases linked to oxidative damage.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylateStructureModerate receptor binding
Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateStructureHigh μ-opioid receptor affinity
This compoundStructurePotential therapeutic applications

Q & A

Q. Basic

  • X-ray crystallography : Crystal structure analysis (e.g., triclinic system with defined torsion angles) confirms spatial arrangement .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) differentiate axial/equatorial protons in the bicyclic system .
  • Chiral HPLC : Resolves enantiomers if racemic mixtures are formed during synthesis .

What challenges arise in functionalizing the bicyclo[3.1.0]hexane core, and how are they addressed?

Q. Advanced

  • Steric hindrance : The fused cyclopropane and azabicyclo rings limit accessibility to reactive sites. Solutions:
    • Use bulky reagents (e.g., tert-butyl esters) to direct regioselectivity .
    • Microwave-assisted synthesis enhances reaction rates under steric constraints .
  • Polymerization risks : Activated groups (e.g., vinyl) may polymerize. Mitigation: Low-temperature reactions and inert atmospheres .
  • Functional group compatibility : Acetyl groups may undergo unintended oxidation. Protection with tert-butoxycarbonyl (Boc) is common .

How can conflicting data on reaction yields be analyzed and optimized?

Q. Advanced

  • Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst) to identify critical factors. For example, DBU improves yields in endo-exo conversions .
  • Mechanistic studies : Probe intermediates via LC-MS or in-situ IR to detect side reactions (e.g., hydrolysis of acetyl groups) .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance selectivity in functionalization steps .

What analytical techniques are critical for characterizing derivatives of this compound?

Q. Advanced

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C26H35N3O4C_{26}H_{35}N_3O_4 for derivatives) .
  • X-ray diffraction : Resolves ambiguities in regiochemistry (e.g., acetyl vs. hydroxymethyl positioning) .
  • Dynamic NMR : Detects conformational flexibility in the bicyclic system under varying temperatures .

What are the key applications of this compound in medicinal chemistry?

Q. Basic

  • Peptidomimetics : The rigid bicyclic scaffold mimics peptide turn structures, aiding in protease inhibitor design .
  • Antifungal agents : Derivatives exhibit activity against Candida albicans (MIC 15 µg/mL) via membrane disruption .
  • Antimicrobial synergy : Combined with polyene antibiotics, enhances efficacy against resistant strains .

How does the acetyl group influence reactivity compared to other substituents?

Q. Advanced

  • Electronic effects : The acetyl group withdraws electrons, activating adjacent carbons for nucleophilic attack. Contrast with hydroxymethyl, which donates electrons and stabilizes intermediates .
  • Steric effects : Acetyl’s carbonyl oxygen may hinder bulky reagents, favoring reactions at less hindered sites (e.g., cyclopropane ring opening) .
  • Biological activity : Acetylated derivatives show higher antifungal potency compared to amino or formyl analogs, likely due to improved membrane permeability .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Standardized assays : Use CLSI/M07 guidelines for MIC determination to minimize variability .
  • Metabolic profiling : LC-MS/MS identifies metabolites that may deactivate the compound in certain media .
  • Crystallographic docking : Correlates structural variations (e.g., acetyl vs. cyano substituents) with target binding affinity .

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